3-Amino-6-fluoro-2-iodobenzonitrile
Description
3-Amino-6-fluoro-2-iodobenzonitrile is a halogenated aromatic compound with the molecular formula C₇H₄FIN₂ (calculated molecular weight: 262.02 g/mol). The benzene ring is substituted with an amino (-NH₂) group at position 3, a fluoro (-F) group at position 6, an iodo (-I) group at position 2, and a nitrile (-CN) group at position 1 (see Figure 1). This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the development of kinase inhibitors and heterocyclic derivatives .
Properties
Molecular Formula |
C7H4FIN2 |
|---|---|
Molecular Weight |
262.02 g/mol |
IUPAC Name |
3-amino-6-fluoro-2-iodobenzonitrile |
InChI |
InChI=1S/C7H4FIN2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2H,11H2 |
InChI Key |
VLRQJZSYEQQEJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)I)C#N)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Amino-6-fluorobenzonitrile
- Starting Material: 2,6-Difluorobenzonitrile (100 g)
- Reagents and Conditions: Ammoniacal liquor (500 mL) heated to 100 °C in a sealed reactor overnight with stirring.
- Work-up: Cooling to room temperature, filtration to isolate the product.
- Product: Brown crystalline 2-amino-6-fluorobenzonitrile.
- Yield: 83 g after drying at 60 °C.
This step involves nucleophilic aromatic substitution where the fluorine atom at the 2-position is replaced by an amino group under strongly basic and heated conditions, facilitated by ammonia in aqueous solution.
Diazotization and Iodination to Form 2-Fluoro-6-iodobenzonitrile
- Starting Material: 2-Amino-6-fluorobenzonitrile (83 g)
- Reagents: Cuprous iodide (158 g), tert-butyl nitrite (113 g), acetonitrile (400 mL)
- Conditions:
- Cuprous iodide and tert-butyl nitrite heated to 40 °C.
- The amino compound dissolved in acetonitrile is added dropwise at 40 °C.
- After addition, the mixture is heated to 60 °C and stirred until completion.
- Work-up: Reaction mixture poured into water (1500 mL), filtered, extracted with ethyl acetate, washed with saturated brine, dried over anhydrous sodium sulfate.
- Product: 2-Fluoro-6-iodobenzonitrile.
- Yield: 74 g.
This step involves diazotization of the amino group to form a diazonium intermediate, which is then converted to the corresponding iodide via a Sandmeyer-type reaction catalyzed by cuprous iodide. The use of tert-butyl nitrite as a nitrosating agent in acetonitrile solvent is critical for controlled diazotization and substitution.
Amination at the 3-Position via Hydrazine Hydrate Reaction
- Starting Material: 2-Fluoro-6-iodobenzonitrile (74 g)
- Reagents: Hydrazine hydrate (53 g, 85% solution), ethanol (500 mL total)
- Conditions:
- Dissolve hydrazine hydrate in ethanol (50 mL).
- Add dropwise to the solution of the iodide in ethanol (400 mL) under mechanical stirring.
- Heat to approximately 50 °C and stir for 24 hours.
- Work-up: Remove ethanol under reduced pressure, purify the yellow solid by silica gel column chromatography.
- Product: 3-Amino-6-fluoro-2-iodobenzonitrile.
- Yield: 61 g.
This final step introduces the amino group at the 3-position via nucleophilic substitution facilitated by hydrazine hydrate under reflux conditions in ethanol. The reaction time and temperature are optimized to ensure complete conversion and minimize side reactions.
Reaction Scheme Summary
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Nucleophilic Aromatic Substitution (Amination) | 2,6-Difluorobenzonitrile | Ammoniacal liquor, 100 °C, overnight | 2-Amino-6-fluorobenzonitrile | ~83 |
| 2 | Diazotization and Sandmeyer Iodination | 2-Amino-6-fluorobenzonitrile | Cuprous iodide, tert-butyl nitrite, acetonitrile, 40-60 °C | 2-Fluoro-6-iodobenzonitrile | ~89 |
| 3 | Nucleophilic Substitution (Amination) | 2-Fluoro-6-iodobenzonitrile | Hydrazine hydrate, ethanol, 50 °C, 24 h | 3-Amino-6-fluoro-2-iodobenzonitrile | ~82 |
Analytical and Purification Notes
- Purification after each step is typically achieved by filtration, extraction, and drying, followed by chromatographic purification (silica gel column chromatography) especially after the final step.
- The yields reported are isolated yields after purification.
- Reaction monitoring is performed by standard chromatographic and spectroscopic methods (e.g., thin-layer chromatography, nuclear magnetic resonance spectroscopy).
- The nitrile carbon typically appears around 115 ppm in ^13C NMR, and the presence of iodine causes characteristic downfield shifts in aromatic carbons.
- High-resolution mass spectrometry confirms molecular integrity with [M+H]^+ observed at expected m/z values.
Alternative and Supporting Synthetic Insights
- Alternative iodination methods include electrophilic aromatic substitution using iodine sources such as N-iodosuccinimide or molecular iodine with catalysts; however, the diazotization-Sandmeyer route provides regioselectivity and higher yields for the 2-fluoro-6-iodo substitution pattern.
- The use of tert-butyl nitrite as a nitrosating agent is preferred over sodium nitrite for better control and cleaner reaction profiles.
- Hydrazine hydrate is a versatile nucleophile for introducing amino substituents on halogenated aromatics under reflux in ethanol, offering mild reaction conditions and good selectivity.
- The presence of the fluorine atom influences the reactivity and regioselectivity of substitution reactions due to its strong electron-withdrawing effect and steric influence.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-fluoro-2-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while coupling reactions with aryl halides produce biaryl compounds .
Scientific Research Applications
3-Amino-6-fluoro-2-iodobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Amino-6-fluoro-2-iodobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and iodo substituents can enhance its binding affinity and selectivity towards these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Halogenated Benzonitrile Derivatives
Key Findings:
Halogen Substitution Effects: Iodine vs. Bromine/Chlorine: The larger atomic radius and polarizability of iodine enhance halogen-bonding interactions, which can influence crystal packing and binding affinity in drug-receptor interactions. Fluorine Positioning: Multiple fluorine substitutions (e.g., 6-Amino-2,3-difluorobenzonitrile) increase electronegativity, altering electronic distribution and reactivity in nucleophilic aromatic substitution reactions .
Functional Group Modifications: The addition of a fluoromethyl (-CH₂F) group in 4-Amino-2,5-difluoro-6-(fluoromethyl)-3-iodobenzonitrile introduces steric bulk and metabolic stability, making it advantageous in drug design .
Applications: Iodinated derivatives like 3-Amino-6-fluoro-2-iodobenzonitrile are valuable in radiopharmaceuticals due to iodine’s suitability for isotopic labeling . Brominated analogs (e.g., 6-Amino-3-bromo-2-fluorobenzonitrile) are frequently used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures .
Research Insights and Industrial Relevance
- Synthetic Challenges: The introduction of iodine at position 2 in 3-Amino-6-fluoro-2-iodobenzonitrile may require selective iodination strategies to avoid over-halogenation, a common issue in aromatic systems .
- Stability Considerations : Iodine’s susceptibility to photodegradation necessitates specialized storage conditions, whereas fluorine and chlorine analogs are generally more stable .
- Pharmacological Potential: Derivatives with trifluoromethyl (-CF₃) groups (e.g., 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile) exhibit enhanced lipophilicity and bioavailability, underscoring the versatility of halogenated benzonitriles in drug discovery .
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